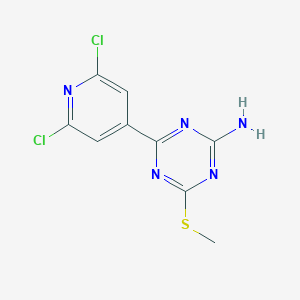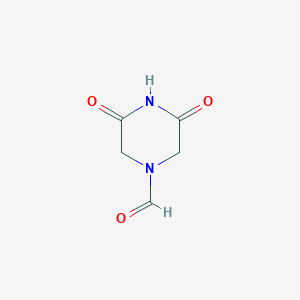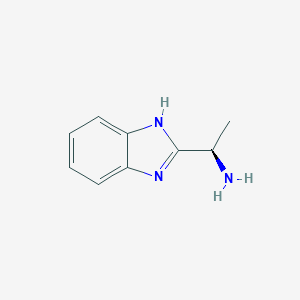
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Overview
Description
Molecular Structure Analysis
The compound has a molecular weight of 296.12 g/mol . The IUPAC name is ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate . The InChI code is 1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a solid at room temperature . It has a molecular weight of 296.12 g/mol . The compound has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .Scientific Research Applications
Photolabile Protecting Group for Carboxylic Acids : Ethyl 7-bromo-4-hydroxyquinoline (BHQ) was synthesized and found to be a photolabile protecting group with significant sensitivity to multiphoton excitation, making it useful in vivo, especially for biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Antibacterial Activity : A study synthesized 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester and its derivatives, which displayed promising antibacterial activity against various bacterial strains (Lingaiah et al., 2012).
Anti-HBV Activities : Ethyl 7-hydroxyquinoline-3-carboxylate derivatives were synthesized and evaluated for their anti-Hepatitis B virus (HBV) activities, showing potential as antiviral agents (Gong Ping, 2008).
Anticoccidial Activities : Novel ethyl 7-alkyl-6-(2-aryloxyethoxy)-4-hydroxyquinoline-3-carboxylates were synthesized and evaluated for their effectiveness against Eimeria tenella in chickens, showing significant anticoccidial activities (Yan et al., 2010).
Antioxidative/Prooxidative Effects : Research on 7-chloro-4-hydroxyquinoline (CQ) and derivatives like ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CQCE) explored their effects on free-radical-initiated peroxidation, suggesting both antioxidative and prooxidative roles depending on their distribution status in a system (Liu et al., 2002).
Anticancer Assessment : Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate and its derivatives were studied for their cytotoxic activities against various cancer cell lines, showing potential as anticancer agents (Regal et al., 2020).
Antimicrobial Agents : Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate and its derivatives were synthesized and evaluated for their antimicrobial activity, showing significant results against various bacterial and fungal strains (Abdel-Mohsen, 2014).
Divergent Synthesis of Fluoroquinolone Derivatives : A concise route was developed for a key intermediate, ethyl 7-bromo-1-cyclopropyl-6,8-difluoro-4-quinolone-3-carboxylate, which is crucial for synthesizing various C7-substituted fluoroquinolones, potent topoisomerase II inhibitors with clinical significance (Zhang et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Pharmacokinetics
Its XLogP3-AA value is 2.7 , which suggests it has moderate lipophilicity and could potentially cross biological membranes.
Action Environment
The action of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature
properties
IUPAC Name |
ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFBKTAITAHHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939286 | |
| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | |
CAS RN |
179943-57-8 | |
| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B65961.png)

![1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B65965.png)
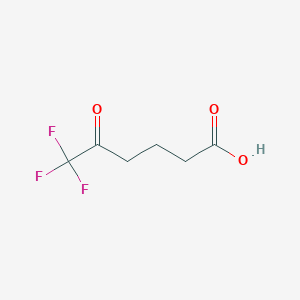
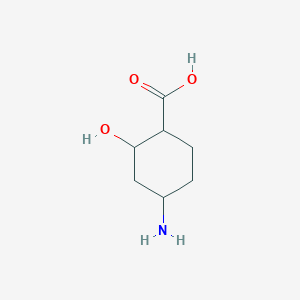
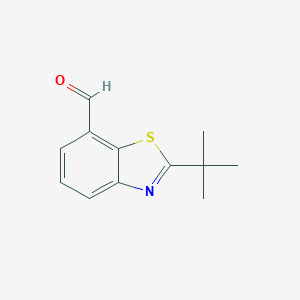
![2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65972.png)


